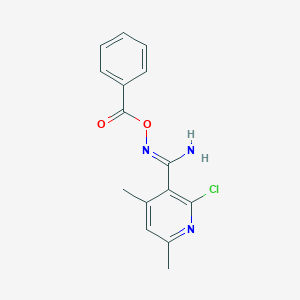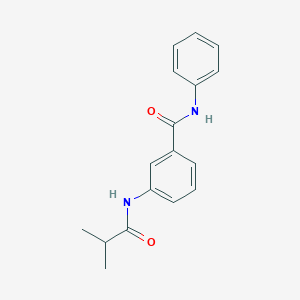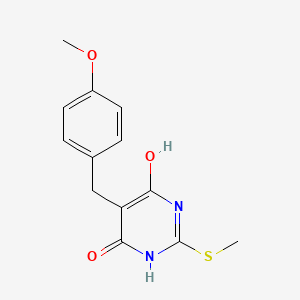
N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamide, also known as BOC-3-Cl-Py-Urea, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea involves the inhibition of various enzymes. It has been found to inhibit the activity of urease by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. It has also been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-proliferative activity against cancer cells and has been shown to induce apoptosis in these cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit anti-bacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea in lab experiments is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea. One of the major directions is the development of drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the study of the compound's potential use as an anti-inflammatory and anti-bacterial agent. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential side effects associated with its use.
Conclusion:
In conclusion, N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea is a chemical compound that has gained significant attention in the field of scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and has potential applications in the development of drugs for the treatment of various diseases. While there are limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.
Synthesemethoden
The synthesis of N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea can be achieved using various methods. One of the most commonly used methods is the reaction between 2-chloro-4,6-dimethylpyridine-3-carboxylic acid and N-(benzoyloxy)carbonyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including urease and carbonic anhydrase. This makes it a potential candidate for the development of drugs for the treatment of diseases such as cancer and Alzheimer's.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-8-10(2)18-13(16)12(9)14(17)19-21-15(20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXVHAXAWDJRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=CC=C2)/N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)






![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)



